molecular formula C8H4FNO2 B062502 4-Cyano-3-fluorobenzoic acid CAS No. 176508-81-9

4-Cyano-3-fluorobenzoic acid

Cat. No. B062502
Key on ui cas rn: 176508-81-9
M. Wt: 165.12 g/mol
InChI Key: ZWKNDLMYSLLMRF-UHFFFAOYSA-N
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Patent
US08202865B2

Procedure details

4-Cyano-3-fluorobenzoic acid (Carbocore, 1 g; 6.06 mmol) was dissolved in MeOH (12.50 mL) to which 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.39 g; 7.27 mmol) followed by 4-dimethylaminopyridine (0.07 g; 0.61 mmol) were added. The mixture was stirred at RT overnight after which it was concentrated, taken up in EtOAc and washed with 0.1N HCl, 0.1 N NaOH and brine (2×50 mL each) and dried over MgSO4 to give the title compound as an off-white solid (0.95 g; 87%). 1H NMR: (DMSO-d6, 300 MHz) δ 8.16 (dd, J=6.40 Hz, J=7.91 Hz, 1H), 8.02 (dd, J=1.50 Hz, J=9.80 Hz, 1H), 7.97 (dd. J=1.50 Hz, J=7.91, 1H), 3.95 (s, 3H). GC/MS (M+·): 179 (EI). HPLC (Method A) Rt 3.17 min (Purity: 87.3%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
0.07 g
Type
catalyst
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[F:12])#[N:2].Cl.[CH3:14]N(C)CCCN=C=NCC>CO.CN(C)C1C=CN=CC=1>[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([O:9][CH3:14])=[O:8])=[CH:5][C:4]=1[F:12])#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C1=C(C=C(C(=O)O)C=C1)F
Name
Quantity
1.39 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
12.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.07 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT overnight after which it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
WASH
Type
WASH
Details
washed with 0.1N HCl, 0.1 N NaOH and brine (2×50 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C1=C(C=C(C(=O)OC)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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